5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide is a compound known for its significant role as a direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation process . This compound is also referred to as rivaroxaban and is widely recognized for its application in preventing and treating thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation of 4-(4-aminophenyl)-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction is followed by crystallization using a combination of acetonitrile and methanol as anti-solvents to obtain highly pure rivaroxaban .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent composition, and crystallization parameters to minimize impurities and maximize the desired polymorphic form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. Factor Xa is a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting . By inhibiting Factor Xa, this compound effectively prevents the formation of thrombin, thereby reducing the risk of clot formation .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: Similar in function, used for preventing stroke and systemic embolism.
Betrixaban: Also a Factor Xa inhibitor with similar applications.
Uniqueness
5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide is unique due to its high oral bioavailability and selective inhibition of Factor Xa . Its structure allows for effective binding to the S1 subsite of Factor Xa, combining good oral bioavailability with high potency .
Properties
Molecular Formula |
C9H8ClNO4S |
---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-2-1-6(16-7)8(12)11-3-5-4-14-9(13)15-5/h1-2,5H,3-4H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
VZGXQYYXQGFYGU-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)CNC(=O)C2=CC=C(S2)Cl |
Canonical SMILES |
C1C(OC(=O)O1)CNC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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